![molecular formula C12H10ClN B3179991 2'-Chloro[1,1'-biphenyl]-2-amine CAS No. 1203-43-6](/img/structure/B3179991.png)

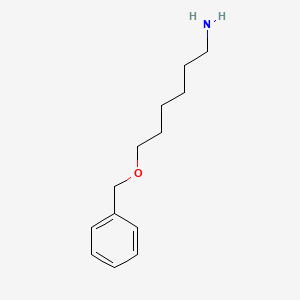

2'-Chloro[1,1'-biphenyl]-2-amine

Vue d'ensemble

Description

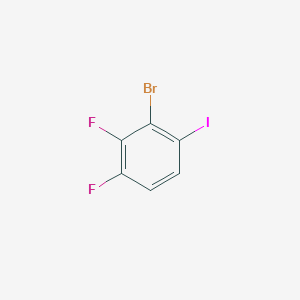

“2’-Chloro[1,1’-biphenyl]-2-amine” is an organochlorine compound. It is also known by other names such as Biphenyl, 2-chloro-; o-Chlorobiphenyl; 2-Chloro-1,1’-biphenyl; 2-Chlorobiphenyl; 2-Chlorodiphenyl; 2-Monochlorobiphenyl; o-Chlorodiphenyl; 1-Chloro-2-phenylbenzene; PCB 1 . The molecular formula of this compound is C12H9Cl .

Molecular Structure Analysis

The molecular structure of “2’-Chloro[1,1’-biphenyl]-2-amine” can be viewed as a 2D Mol file or a computed 3D SD file . The IUPAC Standard InChIKey for this compound is LAXBNTIAOJWAOP-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

The physical and chemical properties of “2’-Chloro[1,1’-biphenyl]-2-amine” include a molecular weight of 188.653 . More detailed properties such as boiling point, melting point, and solubility were not found in the search results.Applications De Recherche Scientifique

Synthesis of Indolium-Thiolates

2'-Chloro[1,1'-biphenyl]-2-amine derivatives have been utilized in the synthesis of unique compounds such as 1,1-dialkylindolium-2-thiolates. This process involves a base-induced transformation of chlorophenyl-thiadiazole, resulting in novel nonaromatic indolium-thiolates through intramolecular cyclization and nucleophilic substitution reactions (Androsov, 2008).

Corrosion Inhibition

Amine derivative compounds, including those related to this compound, have shown effectiveness as corrosion inhibitors for mild steel in acidic environments. Their structure and corrosion inhibition performance have been extensively studied, demonstrating their potential in protective surface treatments (Boughoues et al., 2020).

Multi-Stimuli Responsive Materials

Certain derivatives of this compound exhibit multi-stimuli responsiveness, making them suitable for applications like security inks. These compounds can change colors under different mechanical or pH stimuli, which is useful in creating reversible and responsive materials (Lu & Xia, 2016).

Synthesis of Therapeutic Agents

Derivatives of this compound have been synthesized for potential treatments of infections such as human papillomavirus. The key steps in these syntheses involve asymmetric reductive amination and amide formation, highlighting the compound's relevance in pharmaceutical chemistry (Boggs et al., 2007).

Fluorescent Analog Synthesis

This compound has been used in the synthesis of fluorescent analogs, such as those for polychlorinated biphenyls. This application is significant in the development of assays for detecting environmental contaminants (Charles et al., 1995).

Photochromism and Tautomerism Studies

The compound's derivatives have been studied for their photochromic properties and prototropic tautomerism, which are important in the development of materials with light-responsive characteristics (Ito, Amimoto, & Kawato, 2011).

Propriétés

IUPAC Name |

2-(2-chlorophenyl)aniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClN/c13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)14/h1-8H,14H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLXPLVOQXSESCC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC=CC=C2Cl)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![example 7 [US8664233]](/img/structure/B3179908.png)

![4,4,5,5-Tetramethyl-2-(3-methyl-benzo[b]thiophen-2-yl)[1,3,2]dioxaborolane](/img/structure/B3179926.png)

![5,6-Dimethoxy-3h-imidazo[4,5-b]pyridine](/img/structure/B3179936.png)

![4-Bromo-2,3-dihydrofuro[2,3-b]pyridine](/img/structure/B3179961.png)

![6,8-Dibromo-2-phenylimidazo[1,2-a]pyrazine](/img/structure/B3179978.png)

![Octahydropyrrolo[1,2-a]pyrazine dihydrochloride](/img/structure/B3179986.png)